Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Overview
Description
The compound tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a chemical entity that serves as an important intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperidine ring, a tert-butyl group, and an amino-substituted phenyl group. This structure is a key building block in pharmaceutical research and development, particularly in the creation of compounds with potential anticancer properties and other therapeutic applications .
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions that may include amination, nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% success rate . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized through a four-step process starting from commercially available piperidin-4-ylmethanol, achieving a high total yield of 71.4% .
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques such as ESI-MS, 1H NMR, and elementary analysis . X-ray crystallography has also been employed to determine the crystal and molecular structure of related compounds, revealing details such as dihedral angles, conformation of the piperazine ring, and the presence of intramolecular hydrogen bonds .
Chemical Reactions Analysis
Tert-butyl piperidine-1-carboxylate derivatives can undergo various chemical reactions, including condensation reactions to form oxadiazole rings , and coupling with aromatic aldehydes to afford Schiff base compounds . These reactions are crucial for the diversification of the core structure and the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group imparts steric bulk, which can affect the compound's reactivity and solubility. The piperazine ring typically adopts a chair conformation, which is a stable configuration that can influence the overall geometry of the molecule . The compounds' crystal packing is often stabilized by hydrogen bonding and (\pi)-(\pi) stacking interactions, which can affect their melting points, solubility, and stability .
Scientific Research Applications
Synthetic Applications in Drug Development
Tert-butyl piperidine-1-carboxylate derivatives serve as important intermediates in the synthesis of a wide range of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an intermediate for crizotinib, highlighting the importance of these derivatives in developing kinase inhibitors (Kong et al., 2016). Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, is key in synthesizing Vandetanib, demonstrating the role of these compounds in creating cancer therapeutics (Wang et al., 2015).
Chemical Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of tert-butyl piperidine-1-carboxylate derivatives. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized for small molecule anticancer drugs, with a high yield method established (Zhang et al., 2018). The synthesis and crystal structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate were also investigated, providing insights into the stability of molecular structure and conformations (Yang et al., 2021).
Anticorrosive Properties
In addition to pharmaceutical applications, tert-butyl piperidine-1-carboxylate derivatives have been explored for their anticorrosive properties. The investigation into the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl solution demonstrates the potential of these compounds in corrosion inhibition, with an efficiency of 91.5% at 25 ppm (Praveen et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLQFRXDWBFGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620434 | |
Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
CAS RN |
170011-57-1 | |
Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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